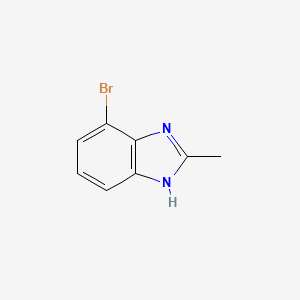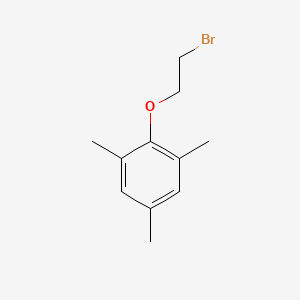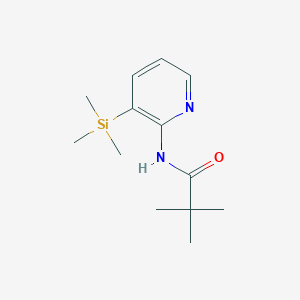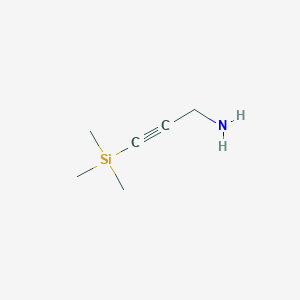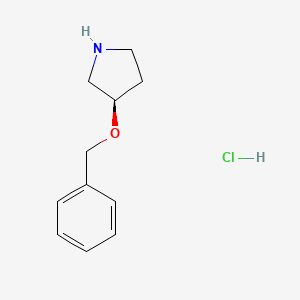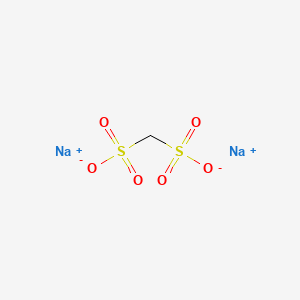![molecular formula C10H7BrClN3O B1339546 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-73-4](/img/structure/B1339546.png)
3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Descripción general
Descripción
3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is a synthetic organic compound with the molecular formula C10H7BrClN3O and a molecular weight of 300.539 g/mol This compound is characterized by the presence of a cyclobutanone ring fused to an imidazo[1,5-A]pyrazine moiety, which is further substituted with bromine and chlorine atoms
Métodos De Preparación
The synthesis of 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-A]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,5-A]pyrazine ring system.
Introduction of bromine and chlorine substituents: The imidazo[1,5-A]pyrazine core is then subjected to halogenation reactions to introduce bromine and chlorine atoms at the desired positions.
Cyclobutanone ring formation: The final step involves the formation of the cyclobutanone ring, which can be achieved through various cyclization reactions involving suitable starting materials and catalysts.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiolate, and amines.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
Biological studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways. It can serve as a probe to investigate the function of specific proteins or enzymes.
Chemical synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action for this compound .
Comparación Con Compuestos Similares
3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone can be compared with other similar compounds, such as:
3-(8-Chloroimidazo[1,5-A]pyrazin-3-yl)cyclobutanone: This compound lacks the bromine substituent, which may result in different reactivity and biological activity.
3-(1-Bromoimidazo[1,5-A]pyrazin-3-yl)cyclobutanone: This compound lacks the chlorine substituent, which may also affect its chemical and biological properties.
Propiedades
IUPAC Name |
3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O/c11-8-7-9(12)13-1-2-15(7)10(14-8)5-3-6(16)4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFGLRKIXCHBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189845 | |
| Record name | 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936901-73-4 | |
| Record name | 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
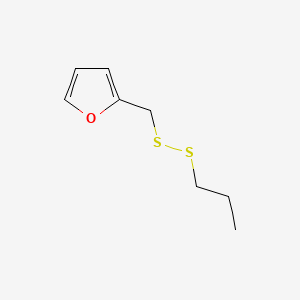
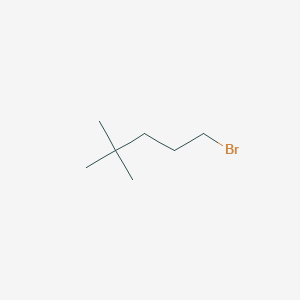
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)
